11-methyl-10-phenyl-N-(2-phenylethyl)-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-amine
Description
This compound belongs to a class of nitrogen-containing tricyclic amines with a fused bicyclic core and multiple aromatic substituents. Its structure features a 1,8,12-triazatricyclo[7.3.0.0³,⁷]dodeca-2,7,9,11-tetraene skeleton modified by a methyl group at position 11, a phenyl group at position 10, and a phenylethylamine side chain at the central nitrogen. Synthetically, analogous tricyclic amines are prepared via condensation reactions between azulenyl precursors and amines under mild conditions, as exemplified in related systems .
Properties
IUPAC Name |
11-methyl-10-phenyl-N-(2-phenylethyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4/c1-17-22(19-11-6-3-7-12-19)24-26-21-14-8-13-20(21)23(28(24)27-17)25-16-15-18-9-4-2-5-10-18/h2-7,9-12,25H,8,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWUCMXQMZRMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's IUPAC name indicates a complex tricyclic structure featuring multiple functional groups. Its molecular formula can be represented as , and its molecular weight is approximately 348.45 g/mol. The triazatricyclo structure suggests potential interactions with biological targets, making it a candidate for pharmacological studies.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, a study investigating the cytotoxic properties of similar triazole derivatives found significant activity against breast and lung cancer cells. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| A549 (Lung Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 18.7 |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been evaluated. Similar compounds have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action typically involves inhibition of cell wall synthesis or disruption of membrane integrity.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Neuroprotective Effects
Emerging research suggests that compounds with similar frameworks may exhibit neuroprotective effects, potentially through antioxidant mechanisms and modulation of neuroinflammatory pathways. This aspect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Case Studies
- Case Study on Anticancer Properties : A research team conducted an in vitro study on the effects of triazole derivatives on MCF-7 cells, revealing that the compound induced apoptosis via caspase activation pathways.
- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of related compounds led to reduced markers of oxidative stress in brain tissues, suggesting a protective role against neurodegeneration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying N-Substituents
describes three 2-azulenylmethyleneimine derivatives (14c, 14d, 14e) with distinct N-substituents:
- N-(4-Methoxyphenyl)-2-azulenylmethyleneimine (14c) : Features an electron-rich methoxyphenyl group, leading to a high melting point (167–168°C) and strong π-π stacking interactions due to planar aromaticity .
- N-tert-Butyl-2-azulenylmethyleneimine (14d): Incorporates a bulky tert-butyl group, resulting in a lower melting point (41–42°C) and enhanced solubility in nonpolar solvents .
- N-Isopropyl-2-azulenylmethyleneimine (14e) : The isopropyl group balances steric bulk and lipophilicity, yielding intermediate physical properties (melting point: 53–54°C) .
Key Comparison :
However, the absence of electron-donating groups (e.g., methoxy) may reduce polar interactions in binding assays.
Tricyclic Systems with Heteroatom Variations
reports 12-(4-methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene , a hexaaza analogue with a similar tricyclic framework but additional nitrogen atoms. Key differences include:
- Electron Density : The hexaaza system exhibits greater electron-deficient character due to six nitrogen atoms, whereas the triaza target compound retains partial aromaticity from its phenyl and azulenyl moieties .
- Crystal Packing: Single-crystal X-ray data for the hexaaza compound reveal a planar tricyclic core (mean C–C bond length: 0.005 Å) stabilized by intermolecular C–H···N interactions, contrasting with the nonplanar geometry expected for the triaza target .
Research Implications and Limitations
- Bioactivity Potential: The phenylethylamine moiety in the target compound suggests possible CNS activity, akin to other tricyclic amines, but this remains speculative without empirical data.
- Structural Drawbacks : The hexaaza analogue’s rigidity () highlights a trade-off between stability and synthetic complexity in polyaza systems .
- Data Gaps : Direct spectroscopic or pharmacological data for the target compound are absent in the provided evidence, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
